molecular formula C17H15NO3 B3109632 (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone CAS No. 174344-80-0

(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B3109632
CAS No.: 174344-80-0
M. Wt: 281.3 g/mol
InChI Key: MGMNQIVZKKLOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C17H15NO3 It is characterized by the presence of a benzofuran ring substituted with an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: Introduction of the amino group at the 6-position of the benzofuran ring can be achieved through nucleophilic substitution reactions.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The amino and methoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (6-Amino-3-methylbenzofuran-2-yl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    (6-Amino-3-methylbenzofuran-2-yl)(4-chlorophenyl)methanone: Contains a chloro group instead of a methoxy group.

Uniqueness: (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-14-8-5-12(18)9-15(14)21-17(10)16(19)11-3-6-13(20-2)7-4-11/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMNQIVZKKLOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
Reactant of Route 2
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
Reactant of Route 5
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
Reactant of Route 6
(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.